1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene
Overview
Description
1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene is an organic compound characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 4-phenyl-1,3-butadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process typically includes steps such as bromination, coupling reactions, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenyl and butadienyl groups can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .
Scientific Research Applications
1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the conjugated diene system. These reactive sites allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-Bromo-3-(4-phenyl-1,3-butadienyl)benzene include:
1-Bromo-3-phenylpropane: A compound with a similar bromine-substituted benzene structure but with a different alkyl chain.
1-Bromo-4-phenoxybenzene: Another bromine-substituted benzene derivative with a phenoxy group.
1-(4-Bromophenyl)-1,2,2-triphenylethylene: A compound with a bromine-substituted benzene ring and a triphenylethylene group.
Properties
IUPAC Name |
1-bromo-3-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h1-13H/b9-4+,10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXYEAAAXSXYHR-LUZURFALSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216410 | |
Record name | 1-Bromo-3-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174967-28-3 | |
Record name | 1-Bromo-3-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174967-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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